3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
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Scientific Research Applications
Molecular Studies and Structure-Activity Relationships
Research has been conducted on arylpiperazinylalkyl purine diones and triones, including structures related to the compound , to evaluate their affinity for serotoninergic and dopaminergic receptors. These compounds have shown a range of activities, including potential antidepressant and anxiolytic-like activities. Docking studies indicated the importance of substituents at specific positions of the imidazo[2,1-f]purine dione system for receptor affinity and selectivity (Zagórska et al., 2015). Another study focused on synthesizing and evaluating N-8-arylpiperazinylpropyl derivatives of dimethyl-imidazo[2,1-f]purine dione for potential anxiolytic and antidepressant activities (Zagórska et al., 2009).
Receptor Affinity and Enzyme Activity
Investigations into octahydro- and dimethoxyisoquinolinyl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines have shown potential for further modification and study, particularly for compounds that display receptor affinity and inhibit phosphodiesterases - PDE4B1 and PDE10A (Zagórska et al., 2016).
Intermolecular Interactions and Material Design
A quantitative investigation into the intermolecular interactions present in related xanthine derivatives has revealed an anisotropic distribution of interaction energies, suggesting potential applications in new material design (Shukla et al., 2020).
Properties
IUPAC Name |
2-(2-ethoxyethyl)-6-(4-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-5-29-11-10-23-18(26)16-17(22(3)20(23)27)21-19-24(16)12-13(2)25(19)14-6-8-15(28-4)9-7-14/h6-9,12H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVKLVWTSGJUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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